![molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3](/img/structure/B13112879.png)
3,6-bis[(E)-2-phenylethenyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis[(E)-2-phenylethenyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two phenylethenyl groups attached to the 3 and 6 positions of the pyridazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[(E)-2-phenylethenyl]pyridazine typically involves the reaction of 3,6-dimethylpyridazine with appropriate aldehydes or ketones under basic conditions. One common method is the Knoevenagel condensation, where 3,6-dimethylpyridazine reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-bis[(E)-2-phenylethenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridazine-3,6-dicarboxylic acid derivatives.
Reduction: Formation of 3,6-bis[(E)-2-phenylethyl]pyridazine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3,6-bis[(E)-2-phenylethenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-dimethylpyridazine: A precursor in the synthesis of 3,6-bis[(E)-2-phenylethenyl]pyridazine.
3,6-diphenylpyridazine: A structurally similar compound with phenyl groups instead of phenylethenyl groups.
Pyridazine-3,6-dicarboxylic acid: An oxidized derivative of this compound
Uniqueness
This compound is unique due to the presence of phenylethenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and contribute to its potential therapeutic applications .
Propiedades
Número CAS |
5273-56-3 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3,6-bis[(E)-2-phenylethenyl]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Clave InChI |
SVMPTVFQQGUGLV-PHEQNACWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)

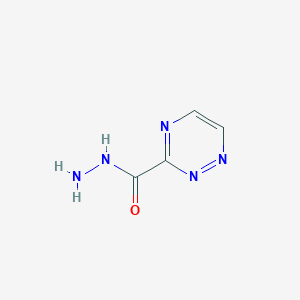
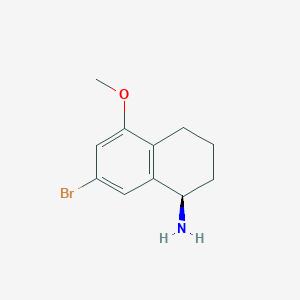
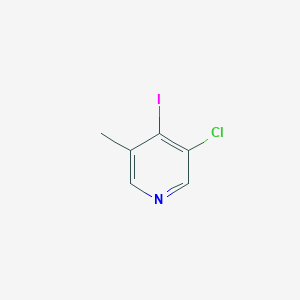
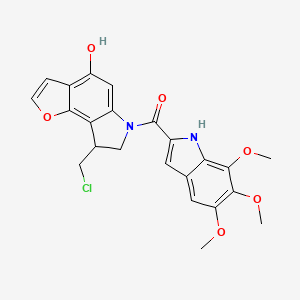

![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
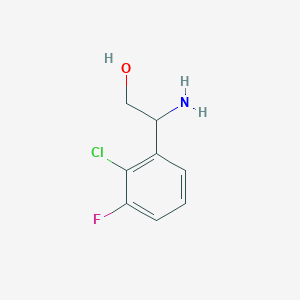

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
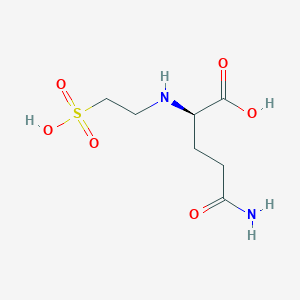
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
